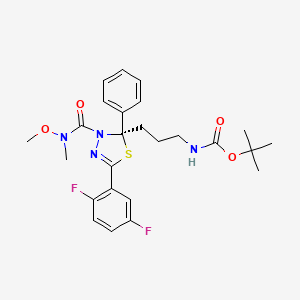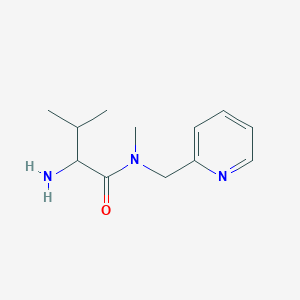
methyl (2R)-aziridine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-aziridine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-aziridine-2-carboxylate hydrochloride typically involves the reaction of an appropriate aziridine precursor with methyl chloroformate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. For example, the reaction can be carried out at room temperature using trimethylchlorosilane and methanol as reagents .
Industrial Production Methods
In an industrial setting, the production of Methyl ®-aziridine-2-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.
化学反応の分析
Types of Reactions
Methyl ®-aziridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.
科学的研究の応用
Methyl ®-aziridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of Methyl ®-aziridine-2-carboxylate hydrochloride involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
- Ethyl ®-aziridine-2-carboxylate hydrochloride
- Propyl ®-aziridine-2-carboxylate hydrochloride
- Butyl ®-aziridine-2-carboxylate hydrochloride
Uniqueness
Methyl ®-aziridine-2-carboxylate hydrochloride is unique due to its specific methyl ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl analogs, the methyl ester provides distinct steric and electronic properties that can affect its behavior in chemical reactions and its applications in various fields .
特性
分子式 |
C4H8ClNO2 |
|---|---|
分子量 |
137.56 g/mol |
IUPAC名 |
methyl aziridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-7-4(6)3-2-5-3;/h3,5H,2H2,1H3;1H |
InChIキー |
MLSPAFXFXDKSRB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)


![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
